molecular formula C14H8N4O3S B12407020 Topoisomerase II inhibitor 8

Topoisomerase II inhibitor 8

Cat. No.: B12407020
M. Wt: 312.31 g/mol
InChI Key: OUCNSEMVYGJKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Topoisomerase II inhibitor 8 is a compound that targets the enzyme DNA topoisomerase II. This enzyme plays a crucial role in DNA replication, transcription, and repair by managing the topology of DNA. Inhibitors of topoisomerase II are of significant interest in the field of cancer research due to their ability to interfere with the DNA replication process in rapidly dividing cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase II inhibitor 8 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route can vary, but it often includes the use of organic solvents, catalysts, and controlled reaction conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography to obtain the final product in large quantities .

Chemical Reactions Analysis

Types of Reactions: Topoisomerase II inhibitor 8 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Topoisomerase II inhibitor 8 has a wide range of scientific research applications, including:

Mechanism of Action

Topoisomerase II inhibitor 8 exerts its effects by binding to the DNA topoisomerase II enzyme and preventing it from performing its normal function. This inhibition leads to the accumulation of DNA breaks, which ultimately results in cell death. The molecular targets of this compound include the DNA binding domain of topoisomerase II, and the pathways involved are related to DNA damage response and repair mechanisms .

Comparison with Similar Compounds

Comparison: Topoisomerase II inhibitor 8 is unique in its specific binding affinity and lower cytotoxicity compared to other inhibitors like etoposide and doxorubicin. This makes it a promising candidate for further development as a safer and more effective anticancer agent .

Properties

Molecular Formula

C14H8N4O3S

Molecular Weight

312.31 g/mol

IUPAC Name

S-(4-oxo-5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl) furan-2-carbothioate

InChI

InChI=1S/C14H8N4O3S/c19-12-11-16-17-14(22-13(20)10-6-3-7-21-10)18(11)9-5-2-1-4-8(9)15-12/h1-7H,(H,15,19)

InChI Key

OUCNSEMVYGJKCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)SC(=O)C4=CC=CO4

Origin of Product

United States

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